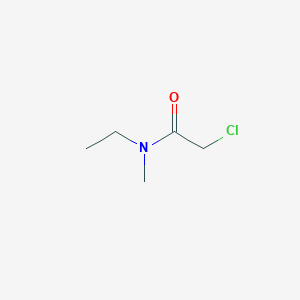

2-氯-N-乙基-N-甲基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-chloro-N-ethyl-N-methylacetamide is a chemical compound that is structurally related to various acetamides which have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its characteristics.

Synthesis Analysis

The synthesis of related acetamides typically involves the acetylation of amines followed by various substitution reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps to yield the final product . Similarly, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was achieved by starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods could potentially be adapted for the synthesis of 2-chloro-N-ethyl-N-methylacetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction . The structure of 2-chloro-N-(3-methylphenyl)acetamide was elucidated, showing the conformation of the N—H bond and its relationship to the substituents on the phenyl ring . These techniques could be employed to analyze the molecular structure of 2-chloro-N-ethyl-N-methylacetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be influenced by substituents on the phenyl ring and the amide group. For instance, the presence of a methyl group on the phenyl ring was found to influence the characteristic frequencies of the amide group in N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide . The conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides suggested that only compounds capable of adopting a specific energy minimum conformation might possess kappa agonist properties . These findings could be relevant to understanding the reactivity of 2-chloro-N-ethyl-N-methylacetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their vibrational characteristics and thermodynamic parameters, can be studied using ab initio and density functional theory (DFT) calculations . The influence of different substituents on these properties can provide insights into the behavior of these compounds under various conditions. The intermolecular hydrogen bonding patterns observed in crystal structures can also affect the stability and solubility of these compounds . These analyses would be important for a comprehensive understanding of 2-chloro-N-ethyl-N-methylacetamide.

科学研究应用

除草剂代谢和影响

2-氯-N-乙基-N-甲基乙酰胺,与乙酰胺类除草剂如乙草胺、阿拉克洛、丁草胺和美托拉克洛相关,已被研究其代谢和影响。研究表明,这些化合物在大鼠中具有致癌作用,导致各种肿瘤。它们涉及一个复杂的代谢途径,导致DNA-反应性的二烷基苯醌亚胺。人类和大鼠肝微粒体可以代谢这些化合物,揭示了不同物种之间代谢途径的差异。这项研究为乙酰胺类除草剂的代谢及其潜在对人类健康的影响提供了见解 (Coleman et al., 2000)。

蛋白质合成抑制研究

包括类似于2-氯-N-乙基-N-甲基乙酰胺的化合物在内的氯乙酰胺已被研究其对蛋白质合成的影响。研究表明,这些化合物可以抑制燕麦幼苗的蛋白质合成,暗示了这些除草剂可能的作用机制。然而,体外实验显示对多肽形成没有直接影响,表明抑制可能不会发生在mRNA翻译成蛋白质的过程中 (Deal et al., 1980)。

化学合成和应用

研究已探讨了2-氯-N-乙基-N-甲基乙酰胺的衍生物和相关化合物的合成。例如,使用氯乙酰胺作为起始原料合成吡咯衍生物的研究已进行。这项研究对于开发新化合物用于各种应用具有重要意义 (Dawadi & Lugtenburg, 2011)。

物理化学性质

研究已调查了与2-氯-N-乙基-N-甲基乙酰胺相关的化合物的物理化学性质,如N-甲基乙酰胺。例如,已对涉及N-甲基乙酰胺的二元混合物的密度和声速进行了研究。了解这些性质对于这些化合物在各种工业和研究环境中的应用至关重要 (Nallani et al., 2007)。

环境影响和光降解

氯乙酰胺类除草剂的环境影响和光降解也是研究的课题。研究重点放在这些化合物在环境中的存在以及它们在阳光下的降解上。了解这些除草剂的环境命运对于评估它们的生态影响并指导安全的农业实践至关重要 (Wilson & Mabury, 2000)。

安全和危害

属性

IUPAC Name |

2-chloro-N-ethyl-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO/c1-3-7(2)5(8)4-6/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYWLBWGIPIYIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623640 |

Source

|

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethyl-N-methylacetamide | |

CAS RN |

2746-07-8 |

Source

|

| Record name | 2-Chloro-N-ethyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-ethyl-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B1322635.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1322643.png)

![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)